![molecular formula C18H15BrN2O3S B2483672 (E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-09-1](/img/structure/B2483672.png)
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom in the bromobenzoyl group could be displaced by a nucleophile in a nucleophilic aromatic substitution reaction. The imino group could participate in condensation reactions, and the ester group could undergo hydrolysis, among other reactions .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate”, also known as “ethyl (2E)-2-[(2-bromobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate”.
Antibacterial Agents
Thiazole derivatives: , including the compound , have shown significant antibacterial activity. These compounds can inhibit the growth of various gram-positive and gram-negative bacteria, making them potential candidates for developing new antibacterial drugs . This application is crucial in the fight against antibiotic-resistant bacterial strains.
Anticancer Research
Thiazole derivatives are also explored for their anticancer properties . The unique structure of these compounds allows them to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . This makes them valuable in the development of new cancer therapies.
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties . Thiazole derivatives can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This application is particularly relevant for treating chronic inflammatory diseases.
Antioxidant Properties
Research has indicated that thiazole derivatives possess antioxidant properties . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues . This application is significant in the context of diseases related to oxidative stress, such as neurodegenerative diseases.
Optoelectronic Devices
Thiazole derivatives are also used in the field of optoelectronics . Their planar and rigid backbone, along with an extended π-conjugated structure, makes them suitable for use in dye-sensitized solar cells and organic field-effect transistors . These properties are crucial for developing efficient and stable optoelectronic devices.
Organic Synthesis
The compound can be used as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of more complex molecules . This application is essential for developing new materials and pharmaceuticals.
Antitubercular Agents
Thiazole derivatives have shown promise as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is particularly important given the rise of drug-resistant tuberculosis strains.
Enzyme Inhibition
The compound can act as an enzyme inhibitor , interfering with the activity of specific enzymes involved in various biological processes . This application is valuable for developing new drugs that target specific enzymes, potentially treating a wide range of diseases.
These applications highlight the versatility and potential of thiazole derivatives in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Antibacterial Activity of Thiazole and its Derivatives: A Review Synthetic Methodologies Toward Thiazolothiazoles (Microreview)
Wirkmechanismus
Target of Action
It’s worth noting that thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They have also been associated with anti-inflammatory and analgesic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively . These pathways play a crucial role in inflammation and pain, and their inhibition is believed to mediate the anti-inflammatory effects of thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with significant antibacterial, anti-inflammatory, and analgesic activities . These effects are believed to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLAAGJHCAULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

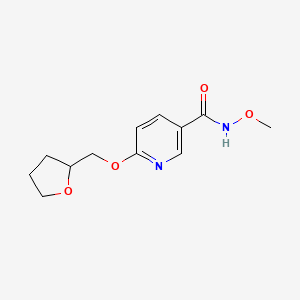
![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)
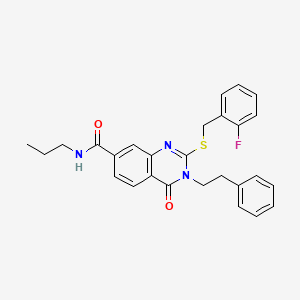


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)
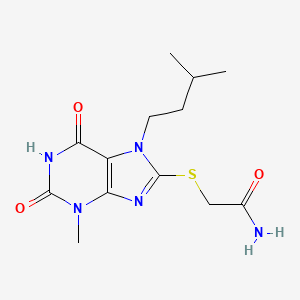
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
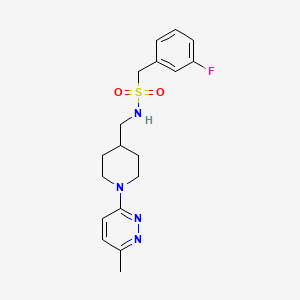
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
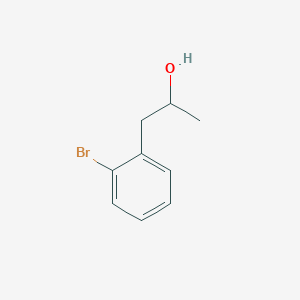
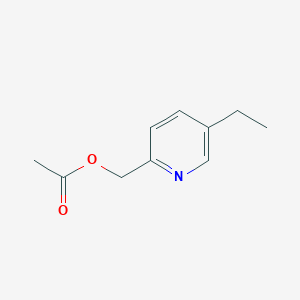
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)